Product packaging for Citronellyl anthranilate(Cat. No.:CAS No. 68555-57-7)

Citronellyl anthranilate

Cat. No.: B1615142
CAS No.: 68555-57-7
M. Wt: 275.4 g/mol
InChI Key: LSJVFMHIFWWGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citronellyl anthranilate (CAS 68555-57-7) is an aromatic organic compound belonging to the class of aromatic monoterpenoids . It is a clear, colorless to pale yellow liquid with a molecular formula of C17H25NO2 and a molecular weight of 275.39 g/mol . The compound is characterized by a medium-strength, sweet, and floral aroma with pronounced rose and fruity notes, alongside nuances of neroli and petitgrain, and exhibits a high substantivity of approximately 48 hours . This compound serves as a valuable material in research, particularly in the development of flavor and fragrance formulations. Its organoleptic profile is described as offering a sweet, fruity, and floral taste, reminiscent of orange flower and mandarin, making it a subject of interest for studying flavor enhancers and fragrance modifiers . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assigned it the number 1539, and it has been evaluated with a conclusion of "No safety concern at current levels of intake when used as a flavouring agent" . Furthermore, the Flavor and Extract Manufacturers Association (FEMA) has granted it the number 4086 . Typical research use levels in model systems can range up to 5.0000% in the fragrance concentrate, with varying ppm levels in different product categories such as baked goods, beverages, and gelatin products . Physical & Chemical Properties: • CAS Registry Number: 68555-57-7 • Boiling Point: ~365 °C at 760 mm Hg • Flash Point: ~230 °F (~110 °C) TCC • Specific Gravity: 0.999 - 1.009 at 25°C • Refractive Index: 1.530 - 1.540 at 20°C • Solubility: Soluble in alcohol; very slightly soluble in water This product is intended for research and development purposes only. It is strictly for laboratory use and is not meant for human consumption, diagnostic use, or any other personal application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO2 B1615142 Citronellyl anthranilate CAS No. 68555-57-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68555-57-7

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

3,7-dimethyloct-6-enyl 2-aminobenzoate

InChI

InChI=1S/C17H25NO2/c1-13(2)7-6-8-14(3)11-12-20-17(19)15-9-4-5-10-16(15)18/h4-5,7,9-10,14H,6,8,11-12,18H2,1-3H3

InChI Key

LSJVFMHIFWWGDY-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)CCOC(=O)C1=CC=CC=C1N

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)C1=CC=CC=C1N

density

1.001-1.007

Other CAS No.

68555-57-7

physical_description

Solid
Colourless liquid;  Rose, fruity aroma

solubility

Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Citronellyl Anthranilate

Identification in Botanical Sources

Presence in Essential Oil Fractions

Citronellyl anthranilate is a known constituent of certain essential oils, although it may not always be the most abundant compound. Research has identified its presence in the essential oil of Eucalyptus citriodora, where it contributes to the complex mixture of aromatic compounds. cmu.ac.th One study found that the essential oil of Eucalyptus citriodora leaves contained this compound at a concentration of 1.1%. cmu.ac.th It has also been detected in the fruit extract of Citrus aurantium (bitter orange). frontiersin.org

Table 1: Presence of this compound in Essential Oils

Botanical Source Plant Part Concentration (%)
Eucalyptus citriodora Leaves 1.1 cmu.ac.th
Citrus aurantium Fruit 0.71 frontiersin.org

The compound is often found alongside other major constituents. For instance, in Eucalyptus citriodora leaf oil, the primary component is citronellal (B1669106) (64.1%). cmu.ac.th In the fruit extract of Citrus aurantium, other significant compounds include nootkatone (B190431) (15.29%) and decyl anthranilate (11.58%). frontiersin.org

Influence of Plant Physiological and Environmental Factors on Natural Abundance

The natural abundance of secondary metabolites like this compound in plants is not static and can be influenced by a variety of physiological and environmental factors. d-nb.inforesearchgate.net These factors can alter the biosynthesis and accumulation of volatile compounds, leading to variations in the chemical composition of essential oils. frontiersin.org

Key environmental factors that can affect the production of secondary metabolites include:

Temperature: Both high and low temperature stress can induce changes in plant metabolism, potentially altering the production of volatile compounds. mdpi.commdpi.com

Light: Light intensity, duration, and quality are crucial for photosynthesis and can influence the biosynthesis of terpenes and other volatiles. mdpi.commdpi.com

Water Availability: Drought stress can lead to a range of physiological responses in plants, including the alteration of secondary metabolite profiles. mdpi.com

Soil Conditions: Soil type and nutrient availability can impact plant growth and the synthesis of chemical constituents. mdpi.com

Ozone and Carbon Dioxide Levels: Changes in atmospheric gas concentrations can also affect plant biochemistry. d-nb.infomdpi.com

The specific impact of these factors on the abundance of this compound has not been extensively detailed in the reviewed literature. However, the general principles of environmental influence on plant secondary metabolism suggest that its concentration in botanical sources is likely to vary depending on the growing conditions of the plant. d-nb.inforesearchgate.net For example, differences in essential oil composition have been observed in Citrus aurantium due to factors such as climate, origin, season, and ripening stage. frontiersin.org

Advanced Extraction Techniques for this compound and Related Volatiles

The isolation of this compound and other volatile compounds from plant materials involves various extraction techniques. unido.org The choice of method can significantly influence the yield and chemical profile of the resulting extract. mdpi.com

Traditional methods for extracting essential oils include hydrodistillation and steam distillation. mdpi.combiomedpharmajournal.org However, more advanced and environmentally friendly techniques have been developed to improve efficiency and reduce the use of harsh solvents. chemmethod.com These green extraction technologies are becoming increasingly important in the natural products industry. chemmethod.com

Some of the advanced extraction techniques applicable to the isolation of volatile compounds like this compound include:

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to create cavitation bubbles in the solvent, which enhances cell wall disruption and improves the extraction of bioactive compounds. mdpi.comorganomation.com UAE can often be performed at lower temperatures, which is beneficial for thermally sensitive compounds. organomation.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to a more rapid and efficient extraction process. mdpi.comorganomation.com This method can significantly reduce extraction time and solvent consumption. chemmethod.com

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. mdpi.comchemmethod.com By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds. SFE is known for producing high-purity extracts without residual organic solvents. chemmethod.com

Soxhlet Extraction: A classical technique that involves continuous extraction of a solid with a solvent. biomedpharmajournal.org While effective, it can be time-consuming and require larger volumes of solvent compared to more modern methods. chemmethod.com

The selection of the most appropriate extraction method depends on the specific characteristics of the plant material and the target compounds. For instance, a study on Citrus aurantium highlighted the use of UAE and MAE as innovative and efficient approaches for obtaining bioactive compounds. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Citronellol (B86348)
Anthranilic acid
Citronellal
Nootkatone
Decyl anthranilate
Terpenes

Chemical Synthetic Routes for Citronellyl Anthranilate and Analogues

Esterification Reactions and Optimizations

Esterification is the principal process for the production of citronellyl anthranilate, which involves the reaction of citronellol (B86348) with anthranilic acid. ontosight.ai The optimization of this reaction is crucial for achieving high yields and purity, particularly for applications in the fragrance industry.

Conventional synthesis of anthranilate esters often employs homogeneous acid catalysts. The reaction for this compound involves the direct esterification of anthranilic acid with citronellol, typically in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. ontosight.ai A significant challenge in the esterification of anthranilic acid is the presence of the amine group, which can be protonated by the acid catalyst. This requires the use of substantial quantities of acid to first block the amine group as a salt before the esterification of the carboxylic acid can proceed. acs.orgias.ac.in This traditional method, while well-established, presents issues regarding the disposal of the acidic waste stream after the reaction is complete. acs.orgias.ac.in

In the context of related terpene esters, acid-catalyzed reactions are known to be effective. However, they can also lead to side reactions. For instance, studies on the hydrolysis of monoterpenoid esters, the reverse reaction of esterification, show that terpinyl and citronellyl esters undergo acid-catalyzed reactions to yield the parent alcohol. soton.ac.uk This indicates the reversible nature of the esterification under acidic conditions.

To overcome the drawbacks of homogeneous catalysis, such as corrosion, difficult separation, and environmental pollution, research has shifted towards ecofriendly heterogeneous catalysts. acs.orgalfa-chemistry.comresearchgate.net These solid catalysts are advantageous as they are non-corrosive, easily separable from the reaction mixture, and can be reused, leading to improved process economy and control. researchgate.net Various materials, including acid-treated clays, zeolites, and ion-exchange resins, have been investigated for the synthesis of anthranilate esters. acs.orgias.ac.in

The use of heterogeneous catalysts can also minimize the formation of by-products. researchgate.net Furthermore, many of these catalysts, particularly commercial resins, are thermally stable at temperatures up to 120-150°C, allowing for a wider range of reaction conditions. researchgate.net

Ion-exchange resins (IERs) have emerged as highly effective solid acid catalysts for esterification reactions. ripublication.com These polymeric resins contain acidic functional groups, such as sulfonic acid groups, which can dissociate hydrogen ions and act as acid catalysts, similar to sulfuric or hydrochloric acid. alfa-chemistry.com Their insolubility and reusability make them an environmentally friendly and cost-effective alternative to traditional liquid acids. alfa-chemistry.com

Extensive research has been conducted on the use of various ion-exchange resins for the synthesis of anthranilate esters, particularly methyl anthranilate. In a comparative study, several resins were tested for the esterification of anthranilic acid with methanol (B129727). acs.orgias.ac.in The results showed that strongly acidic cation exchange resins like Amberlyst-15 and Indion-130 were the most effective catalysts for the reaction. acs.orgias.ac.in Other catalysts, such as the zeolite ZSM-5 and certain acid-treated clays, were found to be completely ineffective under the studied conditions. acs.orgias.ac.in

The catalytic activity of different resins for the synthesis of methyl salicylate (B1505791) and methyl anthranilate was found to follow the order: Amberlyst-36 > Indion-130 > Amberlyst-15 > Dowex-M31 > Amberlyst-18. researchgate.net Studies on the esterification of various carboxylic acids have shown that reaction rates increase with higher catalyst loading, temperature, and alcohol-to-acid molar ratios. ripublication.com However, the presence of water can inhibit the reaction, reducing the conversion rate. ripublication.com

Catalyst TypeCatalyst NameReactantsKey FindingsReference
Ion-Exchange ResinAmberlyst-15Anthranilic Acid + MethanolFound to be one of the most effective heterogeneous catalysts for this reaction. acs.org, ias.ac.in
Ion-Exchange ResinIndion-130Anthranilic Acid + MethanolShowed high efficacy, comparable to Amberlyst-15. acs.org, ias.ac.in
Ion-Exchange ResinAmberlyst-36Methyl Anthranilate SynthesisDemonstrated the highest catalytic activity among the tested resins. researchgate.net
Ion-Exchange ResinLewatit S1467Acetic Acid + EthanolCatalyst pretreated with HCl showed higher conversions. researchgate.net
ZeoliteZSM-5Anthranilic Acid + MethanolFound to be totally ineffective as a catalyst for this esterification. acs.org, ias.ac.in
Acid-Treated ClayFiltrol-24Anthranilic Acid + MethanolProved to be an ineffective catalyst. acs.org, ias.ac.in

Heterogeneous Catalysis in Anthranilate Ester Synthesis

Novel Chemical Methodologies for Anthranilate Ester Synthesis

Beyond traditional esterification, novel methods have been developed to synthesize esters under milder conditions, which is particularly important for complex or sensitive molecules.

The Steglich esterification is a mild and efficient method for forming ester bonds, first described in 1978. wikipedia.org The reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov This method is performed at room temperature in a variety of aprotic solvents and is known for its ability to esterify sterically hindered and acid-labile substrates that are inaccessible through other methods. wikipedia.orgorganic-chemistry.org

A key feature of the Steglich reaction is the in-situ removal of water generated during the esterification by DCC, which is converted to the insoluble urea (B33335) derivative, dicyclohexylurea (DCU). wikipedia.org This drives the reaction equilibrium towards the product. The use of DMAP is crucial for efficient ester formation, as it acts as an acyl transfer reagent, suppressing a potential side-reaction where the O-acyl intermediate rearranges to a non-reactive N-acylurea. wikipedia.orgorganic-chemistry.org

This methodology has been successfully applied to the synthesis of anthranilate esters. Research has shown that unprotected N-methylanthranilic acid can be directly coupled with alcohols under Steglich conditions. researchgate.net Furthermore, a high-yielding synthesis of anthranilate esters from sterically hindered alcohols was achieved using N-(trifluoroacetyl)anthranilic acid under Steglich conditions, followed by the removal of the protecting group. digitalnz.org

Reaction Mechanism Elucidation in Chemical Synthesis

Understanding the reaction mechanism is key to optimizing synthetic routes. For the synthesis of anthranilate esters, mechanisms for both heterogeneous catalysis and Steglich esterification have been investigated.

In studies of esterification using ion-exchange resins, the reaction is often found to be intrinsically kinetically controlled, with no significant mass-transfer resistance. acs.orgias.ac.in Kinetic models such as the Eley-Rideal and pseudo-homogeneous models have been successfully fitted to experimental data for esterifications catalyzed by resins like Amberlyst-15. ije.ir In the Eley-Rideal model, the reaction occurs between a molecule in the bulk fluid phase and another molecule adsorbed on the catalyst surface. Other studies have suggested the reaction follows a Langmuir−Hinshelwood−Hougen−Watson type of mechanism. researchgate.net

The mechanism of the Steglich esterification is well-described. wikipedia.orgorganic-chemistry.org

The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.

The nucleophilic catalyst, DMAP, then attacks the O-acylisourea, forming a reactive N-acylpyridinium salt ("active ester"). This intermediate is more reactive towards the alcohol than the O-acylisourea and is not susceptible to the intramolecular rearrangement that forms N-acylurea. organic-chemistry.org

Finally, the alcohol attacks the active ester intermediate, yielding the desired ester product, free DMAP, and dicyclohexylurea (DCU). wikipedia.orgorganic-chemistry.org

Enzymatic and Biocatalytic Synthesis of Citronellyl Anthranilate

Biosynthetic Pathways and Enzyme Characterization for Anthranilate Derivatives

The de novo biosynthesis of citronellyl anthranilate in a microbial host requires the integration of pathways for both precursors: anthranilic acid and citronellol (B86348). This involves understanding and engineering the enzymes responsible for their formation and final condensation.

Anthranilic acid is a key intermediate in the tryptophan biosynthetic pathway in plants and microorganisms. researchgate.netnih.gov The first committed step in this pathway is the conversion of chorismate to anthranilate, a reaction catalyzed by the enzyme anthranilate synthase (AS) (EC 4.1.3.27). ebi.ac.ukresearchgate.net This enzyme typically consists of two subunits, alpha (TrpE) and beta (TrpG), and is subject to feedback inhibition by the final product, tryptophan. nih.govnih.gov In Arabidopsis thaliana, two genes, ASA1 and ASA2, encode the alpha subunit, with ASA1 expression being induced by defense-related signals, suggesting its role in producing secondary metabolites derived from the pathway. nih.gov For microbial production of anthranilate derivatives, overexpressing a feedback-resistant variant of anthranilate synthase is a common and crucial strategy to increase the precursor pool and channel carbon flux towards anthranilate. nih.govnih.gov

The final step in forming an anthranilate ester is the condensation of an alcohol with an activated form of anthranilic acid. In nature, two primary enzymatic routes exist for this reaction.

S-adenosyl-L-methionine (SAM)-dependent methyltransferases: This is a one-step pathway where an enzyme like anthranilate methyltransferase (AAMT) directly transfers a methyl group from the cofactor SAM to anthranilic acid to form methyl anthranilate. researchgate.netnih.govnih.gov This route is specific to methylation and is not suitable for producing esters with larger alcohols like citronellol.

Acyl-CoA-dependent acyltransferases: This is a two-step pathway. First, anthranilic acid is activated to anthraniloyl-CoA. Second, an alcohol acyltransferase (AAT) , belonging to the BAHD family of acyltransferases, catalyzes the transfer of the anthraniloyl group from anthraniloyl-CoA to an alcohol substrate. frontiersin.orgnih.govmdpi.com An enzyme from Concord grape (Vitis labrusca), named anthraniloyl-CoA:methanol (B129727) acyltransferase (AMAT), is responsible for methyl anthranilate formation. nih.govuniprot.org Crucially, this enzyme and other members of the BAHD family can often accept a broad range of alcohol substrates. nih.govuniprot.org For instance, a geraniol (B1671447)/citronellol acetyltransferase (RhAAT1) has been identified in roses that uses acetyl-CoA to acylate geraniol and citronellol. nih.govhuji.ac.il The existence of acyltransferases that recognize anthraniloyl-CoA and others that recognize citronellol as substrates provides a strong basis for the potential enzymatic synthesis of this compound, either by identifying a single enzyme with dual specificity or by engineering an existing enzyme. mdpi.comnih.gov

Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum offers a promising platform for the sustainable production of flavor and fragrance compounds from simple carbon sources like glucose. nih.govpnas.orgpnas.org The production of methyl anthranilate (MANT) has been successfully demonstrated in both E. coli and C. glutamicum. nih.govpnas.org

Key strategies for engineering these microbes include:

Pathway Introduction: Introducing the necessary heterologous genes, such as an anthranilate methyltransferase (AAMT1) from grape, to create a synthetic pathway to the desired product. nih.govnih.gov

Precursor Supply Enhancement: Overcoming the native regulation of the tryptophan pathway by expressing a feedback-resistant version of anthranilate synthase to increase the intracellular pool of anthranilic acid. nih.govnih.gov

Cofactor Engineering: Increasing the availability of essential cofactors. For methyltransferase-based pathways, this involves enhancing the supply and recycling of S-adenosyl-L-methionine (SAM). nih.gov For acyltransferase-based pathways, this would involve ensuring a sufficient pool of the relevant acyl-CoA (anthraniloyl-CoA) and the alcohol (citronellol).

Overcoming Product Toxicity: Volatile esters can be toxic to microbial hosts. A common strategy to mitigate this is in situ product removal, such as using a two-phase fermentation system where an organic solvent (e.g., tributyrin) sequesters the product from the cells, allowing for higher production titers. nih.govpnas.org

Using these approaches, researchers have achieved MANT titers of 4.47 g/L in E. coli and 5.74 g/L in C. glutamicum. nih.govpnas.org These established metabolic engineering strategies could be adapted for the production of this compound by co-expressing a suitable anthraniloyl-CoA-dependent acyltransferase with a biosynthetic pathway for citronellol. peerj.comnih.govnih.gov

Advanced Spectroscopic and Chromatographic Characterization of Citronellyl Anthranilate

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

High-resolution gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like citronellyl anthranilate. drawellanalytical.com This technique offers unparalleled insight into complex sample matrices by separating individual components, which are then identified and quantified based on their mass-to-charge ratios. drawellanalytical.com The enhanced resolution capabilities of modern GC-MS systems allow for the precise separation of closely eluting compounds, a critical feature for analyzing intricate fragrance formulations. drawellanalytical.com

Recent advancements in high-resolution GC-MS, particularly the use of technologies like Time-of-Flight Mass Spectrometry (TOF-MS) and Orbitrap, have revolutionized analytical capabilities. drawellanalytical.comthermofisher.com These systems provide high mass accuracy, enabling the confident identification of compounds and the determination of their elemental composition with sub-ppm mass error. drawellanalytical.comthermofisher.comgcms.cz This level of precision significantly reduces the likelihood of false positives and aids in the structural elucidation of unknown compounds. drawellanalytical.comgcms.cz

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) at 70 eV is a standard method in GC-MS for generating reproducible mass spectra. researchgate.net The analysis of the resulting fragmentation patterns is crucial for the structural confirmation of this compound. The molecular ion peak (M+) for this compound (C17H25NO2) would be expected at m/z 275. nist.gov However, molecular ions of similar compounds are often unstable and may have low abundance. mdpi.com

Key fragments observed in the mass spectrum of this compound provide structural information. For instance, the citronellyl portion of the molecule is related to citronellol (B86348), which shows characteristic fragmentation pathways including the loss of a water molecule ([M-H2O]+•). mdpi.com The anthranilate moiety also produces distinct fragments. In the NIST library, the top three peaks for this compound are listed with m/z values of 120, 137, and 119, which are indicative of the anthranilate structure and subsequent fragmentations. nih.gov A detailed analysis of these fragments, including those arising from the terpene backbone, allows for unambiguous structural confirmation.

Table 1: GC-MS Data for this compound

ParameterValueSource
Formula C17H25NO2 nist.gov
Molecular Weight 275.3859 g/mol nist.gov
CAS Registry Number 68555-57-7 nist.gov
Kovats Retention Index (non-polar column) 2201.4 nih.govnist.gov
Top Peak (m/z) 120 nih.gov
2nd Highest Peak (m/z) 137 nih.gov
3rd Highest Peak (m/z) 119 nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Applications

For highly complex samples such as essential oils and perfumes where co-elution is a common issue even with high-resolution GC-MS, comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution. gcms.czgcms.cz This technique couples two columns with different stationary phases (e.g., non-polar followed by a polar column) via a modulator. chromatographyonline.comsepsolve.com The modulator traps fractions from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. chromatographyonline.comsepsolve.com

This two-dimensional separation provides a significant increase in peak capacity and resolution, allowing for the separation of compounds that would otherwise overlap in a single-dimension analysis. gcms.czchromatographyonline.comsepsolve.com GCxGC is particularly advantageous for the detailed profiling of fragrance compositions, enabling the identification of minor components and the characterization of complex mixtures. gcms.czresearchgate.net The structured nature of GCxGC chromatograms, often visualized as contour plots, facilitates the grouping of chemically related compounds, aiding in their identification. gcms.czchemistry-matters.com When coupled with a mass spectrometer, GCxGC-MS provides a four-dimensional analytical system (two retention times, mass-to-charge ratio, and intensity), delivering a wealth of information for comprehensive sample characterization. researchgate.netchemistry-matters.com This technique is considered the gold standard for monitoring fragrance allergens. leco.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography-mass spectrometry (LC-MS) is a vital analytical technique that combines the separation power of liquid chromatography (LC) or high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. wikipedia.org This synergistic combination is particularly useful for analyzing non-volatile, thermally labile, and larger molecules that are not amenable to GC-MS. wikipedia.orgthermofisher.com

In the context of this compound, LC-MS can be employed for its analysis in various complex matrices, such as cosmetics and biological samples. wikipedia.org The process involves separating the compound from the sample matrix using an LC column, followed by ionization and detection by the mass spectrometer. thermofisher.com LC-MS offers high sensitivity and selectivity, and the use of different column chemistries provides broad sample coverage. wikipedia.orgthermofisher.com Furthermore, LC is an ideal method for separating isomers, which have identical masses and cannot be differentiated by the mass spectrometer alone. thermofisher.com LC-MS/MS, a tandem technique, is particularly powerful for proteomic and metabolomic analyses and can be applied to search for peptide biomarkers. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. youtube.comthermofisher.com It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C). youtube.com

For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), the splitting patterns (due to coupling with neighboring protons), and the integration (proportional to the number of protons). The spectrum would show characteristic signals for the aromatic protons of the anthranilate ring, the protons of the ester group, and the various protons of the citronellyl chain, including the vinyl proton and the methyl groups. chemicalbook.com

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. nih.gov Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment (e.g., carbonyl, aromatic, olefinic, aliphatic).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between atoms. unesp.br COSY identifies proton-proton couplings, while HSQC correlates directly bonded carbon and proton atoms. HMBC reveals long-range couplings between protons and carbons, which is crucial for piecing together the complete molecular structure and confirming the ester linkage between the citronellyl and anthranilate moieties. unesp.br

Table 2: Predicted ¹H NMR Chemical Shifts for a Related Structure (Methyl N-methylanthranilate)

AtomPredicted Chemical Shift (ppm)
Aromatic Protons6.5 - 8.0
N-Methyl Protons~2.8
O-Methyl Protons~3.8
Note: This table is for a related compound and serves as an example of expected chemical shift regions. Actual values for this compound will differ.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. shimadzu.comopenaccessjournals.comresearchgate.net It is widely used for purity assessment and quantitative analysis in the pharmaceutical, cosmetic, and food industries. researchgate.netscielo.br

For this compound, an HPLC method would be developed to separate it from impurities and other components in a sample. nih.gov This involves selecting an appropriate stationary phase (column) and mobile phase. shimadzu.com A UV detector is commonly used for compounds containing chromophores, such as the aromatic ring in this compound. researchgate.net

Quantitative analysis by HPLC relies on the principle that the peak area of a compound is proportional to its concentration. openaccessjournals.com A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. acs.org The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. openaccessjournals.com Method validation is crucial and includes assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov

Table 3: Typical Parameters for HPLC Method Validation

ParameterDescription
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte. Often expressed as the coefficient of determination (R²).
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at intraday and interday levels.
Accuracy The closeness of the test results obtained by the method to the true value. Often determined by recovery studies.
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Advanced Chemometric and Multivariate Statistical Analysis of Analytical Data

The large and complex datasets generated by modern analytical techniques like GC-MS, GCxGC, and NMR often require advanced data analysis methods for interpretation. scielo.brchromatographyonline.com Chemometrics and multivariate statistical analysis provide the tools to extract meaningful information from this data. researchgate.netuliege.be

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can be used to analyze spectroscopic and chromatographic data. scielo.brmdpi.com PCA is an unsupervised method that can reveal clustering of samples based on their chemical profiles, which is useful for quality control and detecting adulteration. scielo.brmdpi.com For example, PCA applied to the UV or NMR spectra of perfumes can differentiate between authentic and counterfeit products. scielo.brmdpi.com

Computational Chemistry and Quantum Chemical Investigations of Citronellyl Anthranilate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. thegoodscentscompany.comsemanticscholar.org It is widely employed in catalysis, materials science, and the study of complex organic molecules to predict geometric, electronic, and spectroscopic properties. thegoodscentscompany.comsemanticscholar.org For a molecule like citronellyl anthranilate, DFT calculations can provide profound insights into its reactivity, stability, and interaction with light.

The electronic structure of this compound is primarily dictated by the aminobenzoate group, which features a π-conjugated system and an important intramolecular hydrogen bond. Studies on analogue compounds, particularly methyl anthranilate (MA), provide a clear picture of these features.

In its ground state, the anthranilate moiety is planar, stabilized by a six-membered ring formed via an intramolecular hydrogen bond between one of the amino group's hydrogen atoms and the carbonyl oxygen of the ester group. rsc.org DFT calculations at the B3LYP-D3BJ/def2TZVP level of theory confirm this, showing that the rotamer with the NH···O=C hydrogen bond is significantly lower in energy (by 13.3 kJ/mol) than other possible rotamers. rsc.org This hydrogen bond is a critical feature of the molecule's electronic structure.

Table 1: Comparison of Calculated Ground State (S0) and Excited State (S1) Geometries for Methyl Anthranilate (Analogue) Data calculated at the DFT B3LYP-D3BJ/def2TZVP level of theory. rsc.org

Parameter S0 Geometry S1 Geometry Change (S1 - S0)
N-H···O H-bond Distance (Å) 1.926 1.723 -0.203
N-H Bond Length (Å) 1.015 1.045 +0.030
C=O Bond Length (Å) 1.229 1.272 +0.043

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. acs.orgmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com

For anthranilate derivatives, DFT calculations consistently show that the HOMO is primarily localized on the electron-rich aminobenzene ring, encompassing the amino group and the aromatic π system. rsc.orgjcsp.org.pk The LUMO, conversely, is a π* orbital distributed across the entire conjugated system of the molecule. rsc.orgjcsp.org.pk The primary electronic transition (S0 → S1) is dominated by the HOMO → LUMO transition. rsc.org

While no specific HOMO-LUMO data exists for this compound, values calculated for analogues like methyl anthranilate and other ester derivatives provide a reliable estimate. A smaller energy gap (ΔE) suggests higher reactivity. mdpi.com The introduction of the long alkyl citronellyl chain in place of a methyl group is not expected to drastically alter the HOMO or LUMO energies, as these are dominated by the aromatic core, but it may introduce subtle perturbations.

Table 2: Calculated Frontier Orbital Energies for Anthranilate Analogues using DFT

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
Quinacridone Derivative 1 B3LYP/6-31G(d,p) -5.08 -1.40 3.68 rsc.org
Organoselenium Derivative 7 B3LYP -6.25 -1.61 4.64 mdpi.com
Organoselenium Derivative 8 B3LYP -6.31 -1.75 4.56 mdpi.com

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. DFT calculations can accurately predict vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and NMR chemical shifts. jcsp.org.pksapub.org For chiral molecules like this compound, which contains a stereocenter at the C3 position of the citronellyl chain, chiroptical spectroscopies such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly important for determining absolute configuration. researchgate.net

IR and UV-Vis Spectroscopy: Detailed spectroscopic studies of methyl anthranilate, supported by DFT calculations, provide a template for understanding this compound. The UV absorption spectrum of methyl anthranilate features a strong S0-S1 transition with its origin at 28,852 cm⁻¹ (346.6 nm). rsc.org The infrared spectrum is characterized by distinct bands for the N-H stretches (symmetric and asymmetric), C-H stretches of the aromatic ring and methyl group, and a prominent C=O stretch. rsc.org DFT calculations have been shown to reproduce these vibrational frequencies with high accuracy, allowing for confident assignment of experimental spectra. rsc.org

ECD and VCD Spectroscopy: For chiral molecules, comparing experimentally measured ECD and VCD spectra with spectra predicted by quantum chemical calculations is a powerful method for assigning the absolute configuration of stereocenters. researchgate.net The process involves performing a conformational search, calculating the spectra for the most stable conformers, and then creating a Boltzmann-averaged spectrum to compare with the experimental one. researchgate.net This approach would be essential for unambiguously determining the (R) or (S) configuration of the citronellyl moiety in a sample of this compound.

NMR Spectroscopy: DFT calculations can also predict ¹H and ¹³C NMR chemical shifts. sparkl.me This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing calculated shifts with experimental data can help to confirm structural assignments and analyze conformational properties.

Conformational Analysis

This compound is a highly flexible molecule, combining a rigid planar aromatic head with a long, rotatable aliphatic tail. Understanding its three-dimensional shape and dynamic behavior requires detailed conformational analysis.

For the anthranilate portion, the geometry is largely fixed in a planar arrangement due to the strong intramolecular hydrogen bond. rsc.org The flexibility comes from the citronellyl ester chain. Computational studies on other terpenes and long-chain esters show that these molecules can exist as a population of multiple low-energy conformers in equilibrium. acs.orgnih.gov The relative energies of these conformers determine the population distribution at a given temperature. Key dihedral angles, such as those around the C-O ester bond and the C-C bonds of the alkyl chain, define each unique conformer. The energy barriers to rotation around these bonds determine the rate of interconversion between conformers.

While conformational analysis identifies static low-energy structures, Molecular Dynamics (MD) simulations provide a picture of how the molecule behaves over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and interactions with other molecules (like a solvent) on a timescale from picoseconds to microseconds. wpmucdn.comnih.gov

For this compound, an MD simulation would reveal the dynamic flexing and folding of the citronellyl tail. It would show how the molecule explores its vast conformational space, transitioning between different low-energy states. nih.gov Such simulations are crucial for understanding how the molecule's shape influences its macroscopic properties, such as its interaction with olfactory receptors or its diffusion through a medium. acs.orgwpmucdn.com Studies on related fragrance molecules like citronellyl acetate (B1210297) have used MD simulations to investigate their stability and interactions within complex systems, such as protein binding sites. nih.gov These approaches would be directly applicable to modeling the dynamic behavior of this compound in various environments.

Steric and Stereoelectronic Effects on Molecular Geometry

The three-dimensional structure of this compound is not static but exists as an equilibrium of multiple conformations. The specific arrangement of its atoms is governed by a delicate interplay of steric and stereoelectronic effects.

Steric effects arise from the spatial repulsion between atoms or groups of atoms. In this compound, the bulky citronellyl tail and the planar anthranilate head group create significant steric hindrance. The rotation around the single bonds, particularly the ester linkage (C-O-C) and the bonds within the flexible citronellyl chain, is restricted to avoid clashes between these large groups. For instance, computational studies on similar terpene systems show that steric repulsion can significantly influence reaction rates and conformational stability. copernicus.org The preference for staggered conformations over eclipsed ones along the aliphatic chain is a classic example of minimizing steric strain.

Stereoelectronic effects are more subtle, involving the influence of orbital alignment on molecular geometry and stability. wikipedia.org These effects arise from stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. wikipedia.org In esters, a key stereoelectronic interaction is hyperconjugation involving the lone pairs on the ester oxygen atoms and the adjacent anti-bonding orbitals (σ*). For example, the hydrolysis of orthoesters, which share features with esters, proceeds through specific gauche conformers, highlighting the importance of stereoelectronic control. researchgate.net

For this compound, the geometry around the ester group is particularly influenced by these effects. The preference for a trans (or anti-periplanar) arrangement of the C-C-O-C atoms in the ester linkage is often dominant to minimize steric repulsion. However, stereoelectronic interactions, such as the anomeric effect observed in acetals, can favor gauche conformations. e-bookshelf.de In the case of this compound, the interaction between a lone pair on the ester oxygen and the σ* orbital of the adjacent C-C bond can stabilize certain folded conformations. Studies on citronellol (B86348) derivatives have utilized selective fluorination to probe these effects, as fluorine's high electronegativity can alter the energy of orbitals without significantly increasing steric bulk, thereby isolating the stereoelectronic contributions to conformational preference. acs.org

The final molecular geometry is a compromise between minimizing unfavorable steric interactions and maximizing favorable stereoelectronic ones. Computational conformational analysis can predict the relative energies of different conformers, identifying the most stable structures that the molecule is likely to adopt.

Table 1: Hypothetical Torsional Angle Preferences in this compound due to Steric and Stereoelectronic Effects.
Torsional AngleDominant EffectPredicted Angle (°)Rationale
O=C-O-CH₂Steric & Stereoelectronic~180 (anti-periplanar)Minimizes steric clash between the carbonyl group and the citronellyl chain; allows for favorable resonance stabilization of the ester group.
C-O-CH₂-CH₂Steric~180 (anti)Avoids steric repulsion between the bulky anthranilate head and the citronellyl chain.
C5-C6-C7-C8 (in citronellyl chain)Stereoelectronic (Gauche effect)~60 (gauche)A potential stabilizing interaction (σ(C–H) → σ*(C–C)) can favor a gauche arrangement, despite minor steric penalties.

Advanced Computational Approaches

To achieve a more profound and accurate understanding of this compound, advanced computational methods are employed. These techniques move beyond simple molecular mechanics to provide high-fidelity descriptions of the molecule's electronic structure, potential energy surface, and photophysical properties.

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") quantum chemistry methods calculate molecular properties based on the fundamental laws of quantum mechanics without relying on empirical parameters. These methods are essential for obtaining highly accurate energetic data, such as enthalpies of formation.

One powerful approach is to calculate the enthalpy of formation (ΔfH°) using an atomization or bond separation scheme. nih.govnih.gov In this procedure, the molecule's total electronic energy is computed at a high level of theory, such as the Complete Basis Set (CBS) methods (e.g., CBS-QB3) or coupled-cluster theory (e.g., LCCSD(T)). nih.govfrontiersin.org This energy, combined with corrections for zero-point vibrational energy (ZPVE) and thermal effects, is used in conjunction with tabulated experimental enthalpies of formation for the constituent atoms to derive the molecule's ΔfH°. nih.govnih.gov

For a molecule like this compound, this process would involve:

Geometry Optimization and Frequency Calculation: Optimizing the geometry of each significant conformer and calculating their vibrational frequencies to obtain ZPVE and thermal corrections. nih.gov

High-Level Single-Point Energy Calculation: Computing a highly accurate electronic energy for each low-energy conformer. frontiersin.org

Application of Atomization Scheme: Using a set of effective atomic enthalpies, which are statistically determined parameters, to calculate the final enthalpy of formation from the computed energies. nih.govnist.gov

Studies on various organic compounds, including esters and aromatic systems, have demonstrated that these ab initio protocols can predict enthalpies of formation with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values). frontiersin.orgacs.org

Table 2: Exemplary Data from a Hypothetical Ab Initio Calculation of Standard Enthalpy of Formation (ΔfH°(g, 298.15 K)) for this compound.
Computational MethodComputed Electronic Energy (Hartree)ZPVE + Thermal Correction (kcal/mol)Calculated ΔfH° (kcal/mol)
CBS-QB3-923.4567245.8-115.2
G4 Theory-923.5123246.1-114.9
W1U-923.6789245.9-115.5

Machine Learning Potentials in Molecular System Modeling

While ab initio methods offer high accuracy, their computational cost is prohibitive for large-scale simulations, such as molecular dynamics (MD) or extensive conformational sampling. Machine Learning Potentials (MLPs) bridge this gap by combining the accuracy of quantum mechanics with the efficiency of classical force fields. rsc.org

MLPs are trained on large datasets of molecular structures and their corresponding energies and forces, which are typically generated using high-level quantum mechanical calculations (e.g., DFT). scispace.comnih.gov Once trained, the MLP can predict the potential energy of a new molecular conformation almost instantaneously, enabling simulations of large systems over long timescales. scispace.com The ANI (ANAKIN-ME) family of potentials is a notable example, trained on a diverse set of organic molecules to provide transferable, out-of-the-box utility. rsc.org

For this compound, an MLP could be developed to:

Perform Extensive Conformational Analysis: Efficiently explore the vast conformational space to identify all relevant low-energy structures and the barriers between them.

Simulate Molecular Dynamics: Model the behavior of this compound in different environments, such as in a solvent or at an interface, which is crucial for understanding its properties in consumer products. wpmucdn.com

Predict Physicochemical Properties: Use the simulated trajectories to calculate properties like diffusion coefficients and partition coefficients, which are vital for modeling fragrance release from microcapsules. wpmucdn.com

The development of MLPs for fragrance molecules is an active area of research, aiming to accelerate the design and screening of new compounds with desired properties. mdpi.comarxiv.orgarxiv.org

Time-Dependent Density Functional Theory (TDDFT) for Excited States

The anthranilate moiety in this compound is a chromophore, meaning it absorbs ultraviolet (UV) light. This property is responsible for its fluorescence. Time-Dependent Density Functional Theory (TDDFT) is the workhorse computational method for studying the electronic excited states of molecules. acs.org It allows for the calculation of UV-Vis absorption spectra, the characterization of electronic transitions, and the investigation of excited-state geometries and dynamics.

For this compound, TDDFT calculations would be invaluable for understanding its photophysical behavior. Studies on the closely related molecule methyl anthranilate have provided significant insights. ichtj.waw.plrsc.orgrsc.orgbiocrick.com These studies show that electronic excitation to the first excited state (S1) involves a π→π* transition localized on the anthranilate ring. biocrick.com

A key finding for methyl anthranilate, which would be directly relevant to this compound, is the significant structural change that occurs upon excitation. The intramolecular hydrogen bond between the amine (-NH₂) group and the ester's carbonyl oxygen strengthens considerably in the excited state. rsc.orgbiocrick.com This leads to a dislocation of the hydrogen atom and a constriction of the six-membered ring formed by the H-bond. biocrick.com TDDFT calculations, especially when benchmarked against higher-level methods like CC2, can model these geometric changes with good accuracy. acs.org

By applying TDDFT to this compound, one could predict:

The UV Absorption Spectrum: Calculating the vertical excitation energies and oscillator strengths for transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.).

The Nature of Electronic Transitions: Analyzing the molecular orbitals involved to determine if transitions are localized on the chromophore or involve charge transfer.

Excited-State Geometry: Optimizing the molecular structure in the S₁ state to understand how it differs from the ground state.

Fluorescence Energy: Calculating the energy difference between the optimized S₁ state and the S₀ state at that geometry to predict the emission wavelength.

Table 3: Hypothetical TDDFT (B3LYP/def2-TZVP) Results for the Lowest Electronic Transitions of this compound.
TransitionVertical Excitation Energy (eV)Oscillator Strength (f)Dominant Orbital ContributionCharacter
S₀ → S₁3.580.045HOMO → LUMOπ→π* (localized on anthranilate)
S₀ → S₂4.520.002HOMO-1 → LUMOn→π
S₀ → S₃4.890.110HOMO → LUMO+1π→π (localized on anthranilate)

Reaction Kinetics and Mechanistic Studies of Citronellyl Anthranilate Transformations

Kinetic Studies of Formation Reactions (e.g., Esterification Reaction Rate)

The primary route for synthesizing citronellyl anthranilate is through the esterification of citronellol (B86348) with anthranilic acid or the transesterification of an anthranilate ester with citronellol. Kinetic studies, often utilizing enzymes like lipases as catalysts, provide insight into the factors influencing the reaction rate. While specific kinetic data for this compound is not abundant in public literature, studies on analogous compounds, such as the synthesis of citronellyl acetate (B1210297) from citronellol, offer a clear model for the reaction kinetics. medcraveonline.combibliotekanauki.pl

Enzyme-catalyzed synthesis is of particular interest for producing flavor and fragrance esters. dokumen.pub The kinetics of such reactions are influenced by several parameters, including substrate concentration, temperature, enzyme concentration, and the solvent used. bibliotekanauki.plresearchgate.net For instance, in the lipase-catalyzed transesterification to produce citronellyl acetate, the reaction yield increases with time, with optimal yields achieved after extended periods, such as 72 hours, using biocatalysts like black cumin seedling lipase. bibliotekanauki.plresearchgate.net

The concentration of the substrates (e.g., citronellol and the acyl donor) significantly impacts the reaction rate. Typically, the product yield increases as the concentration of either substrate is raised, up to an optimal molar ratio, after which substrate inhibition can cause a decrease in the reaction rate. bibliotekanauki.pl Temperature also plays a critical role, with an optimal temperature at which the enzyme exhibits maximum activity before thermal denaturation occurs. bibliotekanauki.plresearchgate.net For the lipase-catalyzed synthesis of citronellyl acetate, a temperature of around 40-41°C has been identified as optimal. bibliotekanauki.plresearchgate.net

The following table, based on data from the enzymatic synthesis of citronellyl acetate, illustrates typical parameters affecting the formation of a citronellyl ester.

Investigation of Transition States in Chemical Reactions

The mechanism of esterification, whether chemically or enzymatically catalyzed, proceeds through a high-energy transition state. In enzyme-catalyzed reactions, such as those involving lipases or alcohol acyltransferases (AATs), the mechanism involves the formation of a tetrahedral intermediate. dokumen.pubnih.gov

The catalytic mechanism for AATs, which belong to the BAHD superfamily of enzymes, provides a well-studied model. nih.govannualreviews.org This mechanism involves:

The formation of a ternary complex between the enzyme, an acyl-CoA (like anthraniloyl-CoA), and the alcohol (citronellol). nih.gov

A conserved histidine residue within the enzyme's active site deprotonates the hydroxyl group of the alcohol. nih.gov

The activated alcohol then performs a nucleophilic attack on the carbonyl carbon of the acyl-CoA thioester. nih.gov

This attack forms a transient, high-energy tetrahedral transition state. dokumen.pub The stability of this polar transition state is crucial for the reaction to proceed and can be influenced by the surrounding solvent or, in enzymatic reactions, by specific amino acid residues that stabilize the charge buildup. dokumen.pubsoton.ac.uk

The transition state then collapses, leading to the formation of the ester (this compound) and the release of coenzyme A. nih.gov

In biocatalytic reactions, the enzyme's structure is precisely organized to stabilize this transition state, thereby lowering the activation energy of the reaction and increasing its rate significantly compared to the uncatalyzed reaction. dokumen.pub For example, molecular dynamics simulations have identified specific aspartate residues in the solvent channel of AATs that are critical for influencing substrate binding and stabilizing the transition state. annualreviews.org

Photochemical Reaction Pathways and Excited State Dynamics

Anthranilate esters are effective UV absorbers, and their photochemistry is key to this function. The photophysical properties of this compound can be understood by examining close analogues like menthyl anthranilate and methyl anthranilate. nih.govnih.gov When these molecules absorb UV radiation, they are promoted to an electronic excited state, initiating a series of rapid processes to dissipate the absorbed energy. nih.govyoutube.com

Upon photoexcitation, the molecule transitions from the ground state (S₀) to an excited singlet state (S₁). From here, several relaxation pathways are possible:

Fluorescence: The molecule can relax back to the ground state by emitting a photon. Anthranilate esters are typically highly fluorescent. nih.gov

Internal Conversion (IC): This is a non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀). The molecule moves along the excited state potential energy surface until it reaches a point, known as a conical intersection, where it can cross back to the ground state surface, converting the electronic energy into vibrational energy. youtube.combris.ac.uk

Intersystem Crossing (ISC): The molecule can transition from the excited singlet state (S₁) to a lower-energy excited triplet state (T₁). nih.gov This process is often efficient in anthranilates.

Phosphorescence: From the triplet state, the molecule can radiatively decay back to the ground state, a process known as phosphorescence, which occurs on a much longer timescale than fluorescence. nih.gov

Triplet State Quenching: The excited triplet state is susceptible to quenching by other molecules, particularly molecular oxygen. This interaction can lead to the formation of singlet oxygen, a reactive oxygen species. nih.gov

Studies on methyl anthranilate using time-resolved spectroscopy have revealed oscillatory behavior (quantum beats) in the excited state signal, which provides insight into the coupling between different vibrational levels. nih.gov The efficiency of energy dissipation through pathways like intramolecular vibrational energy redistribution can hinder the desired rapid and efficient relaxation back to the ground state, which is a key property for an ideal photoprotective agent. nih.gov

The photophysical properties of menthyl anthranilate, a close structural analogue, are summarized in the table below and are expected to be similar for this compound.

Degradation Pathways and Stability of Citronellyl Anthranilate

Chemical Degradation Mechanisms (e.g., Hydrolysis, Oxidation)

Oxidation, particularly photodegradation, is another significant chemical degradation mechanism. Exposure to natural sunlight can lead to the breakdown of the molecule. Research on methyl anthranilate has shown that it photodegrades rapidly, with little or no parent compound remaining after seven days of sunlight exposure. epa.gov The process involves the generation of hydroxyl radicals under photochemical conditions, leading to the formation of hydroxyderivatives. nih.gov It is anticipated that the aromatic ring of the anthranilate portion and the double bond in the citronellyl chain would be susceptible to oxidative attack.

Microbial and Biodegradation Studies

Microbial action is a critical pathway for the degradation of citronellyl anthranilate in the environment. While studies focusing specifically on the combined ester are limited, extensive research exists on the biodegradation of its constituent components: acyclic monoterpenoids (like citronellol) and anthranilate. The microbial breakdown process is expected to begin with enzymatic hydrolysis of the ester bond, releasing citronellol (B86348) and anthranilic acid, which are then channeled into separate metabolic pathways. inchem.org Many microorganisms, particularly bacteria from the genus Pseudomonas, have demonstrated the ability to utilize monoterpenes and aromatic compounds as their sole source of carbon and energy. frontiersin.orgias.ac.in

The microbial catabolism of this compound proceeds through the degradation of its two primary hydrolytic products. Each moiety is targeted by specific enzymes that produce a series of intermediate metabolites.

Catabolism of the Anthranilate Moiety: The microbial degradation of anthranilate is well-characterized and typically funneled through central intermediates like catechol. microbiologyresearch.orgkopri.re.kr Key enzymes, such as dioxygenases, are crucial for opening the aromatic ring. researchgate.net An alternative pathway involving hydroxylation to 3-hydroxyanthranilate has also been identified in some bacteria. microbiologyresearch.orgnih.govmicrobiologyresearch.org

Enzyme ClassSpecific Enzyme ExampleMetabolite FormedReference
MonooxygenaseFADH2-utilizing monooxygenase3-Hydroxyanthranilate (3-HAA) microbiologyresearch.orgnih.govmicrobiologyresearch.org
DioxygenaseAnthranilate 1,2-dioxygenaseCatechol kopri.re.krresearchgate.net
DioxygenaseCatechol 1,2-dioxygenasecis,cis-Muconate kopri.re.kr

Catabolism of the Acyclic Monoterpenoid (Citronellyl) Moiety: The degradation of acyclic monoterpenoids like citronellol has been extensively studied, particularly in Pseudomonas species. frontiersin.orgias.ac.in The pathway, often referred to as the acyclic terpene utilization (ATU) pathway, initiates with the oxidation of the alcohol group and proceeds via a mechanism similar to the β-oxidation of fatty acids. frontiersin.orgresearchgate.net

Enzyme ClassFunctionMetabolite FormedReference
DehydrogenaseOxidation of alcohol to aldehydeCitronellal (B1669106) ias.ac.in
DehydrogenaseOxidation of aldehyde to carboxylic acidCitronellic acid / Geranic acid ias.ac.inmdpi.com
CarboxylaseCarboxylation of the methyl groupCarboxylated CoA-thioester frontiersin.orgresearchgate.net
HydrataseHydration of double bondHydroxylated intermediate frontiersin.org

Anthranilate Degradation Pathways: Bacteria have evolved several pathways to mineralize anthranilate.

The Catechol ortho-Cleavage Pathway: This is a common route where anthranilate is first converted to catechol by anthranilate 1,2-dioxygenase. kopri.re.krresearchgate.net The catechol intermediate is then subjected to ring cleavage by catechol 1,2-dioxygenase, forming cis,cis-muconate, which is further metabolized into intermediates of the tricarboxylic acid (TCA) cycle. kopri.re.krresearchgate.net

The 3-Hydroxyanthranilate (3-HAA) Pathway: In some bacteria, such as Geobacillus thermodenitrificans, anthranilate is hydroxylated to form 3-HAA by an FADH₂-utilizing monooxygenase. microbiologyresearch.orgnih.govmicrobiologyresearch.org The 3-HAA then undergoes meta-cleavage and is further degraded to acetyl-CoA, which can enter central metabolism. microbiologyresearch.orgresearchgate.net

Acyclic Monoterpenoid Degradation Pathway (ATU Pathway): The degradation of the citronellyl moiety follows the Acyclic Terpene Utilization (ATU) pathway, first described in Pseudomonas citronellolis. frontiersin.orgias.ac.in

Initial Oxidation: The process begins with the stepwise oxidation of the primary alcohol group of citronellol to the corresponding aldehyde (citronellal) and then to a carboxylic acid (citronellic acid). ias.ac.in

CoA Ligation and Carboxylation: The resulting acid is activated to its coenzyme A (CoA) thioester. A key step in this pathway is the carboxylation of the methyl group, catalyzed by a biotin-dependent carboxylase like geranyl-CoA carboxylase. frontiersin.orgias.ac.inresearchgate.net

β-Oxidation-like Cascade: Following carboxylation, the molecule undergoes a series of reactions including hydration and cleavage, which resembles the β-oxidation of fatty acids. frontiersin.orgmdpi.com This cascade ultimately breaks down the carbon skeleton into smaller units like acetyl-CoA, which can be assimilated by the cell for energy and biomass. researchgate.net

Environmental Fate Studies of Chemical Degradation Products

The environmental fate of this compound is determined by the behavior of its degradation products, primarily citronellol and anthranilic acid, and their subsequent metabolites. Studies on related compounds show that biodegradation is the principal removal mechanism in environments such as activated sludge wastewater treatment systems. nih.gov For terpenes like d-limonene, over 90% of the mass is removed via biodegradation, with volatilization and partitioning to sludge accounting for less than 10% and 1%, respectively. nih.gov

The anthranilate moiety and its degradation product, anthranilic acid, may bind with organic matter in the soil, which could limit its mobility. epa.gov However, both anthranilic acid and citronellol are generally considered biodegradable. nih.govnih.gov The ultimate environmental fate of the carbon from this compound through microbial activity is mineralization to carbon dioxide and water, returning the elements to the natural carbon cycle. ias.ac.innih.gov While complete mineralization is the endpoint, a fraction of the carbon may temporarily exist as non-extractable, dissolved organic carbon during the degradation process. nih.gov

Enantioselective Synthesis and Stereochemical Aspects of Citronellyl Anthranilate and Chiral Analogues

Strategies for Asymmetric Induction in Synthesis

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another during a chemical reaction. wikipedia.org This is achieved by introducing a chiral element into the reaction system, which can be part of the substrate, reagent, catalyst, or solvent. wikipedia.org For the synthesis of chiral esters like citronellyl anthranilate, the primary strategies involve the use of chiral catalysts and chiral auxiliaries.

The use of catalytic amounts of a chiral entity to generate large quantities of an enantiomerically enriched product is an efficient and highly sought-after approach in asymmetric synthesis. wikipedia.org

Metal-Catalyzed Synthesis: Chiral metal complexes are powerful catalysts for a wide array of asymmetric transformations. In the context of chiral ester synthesis, transition metals like palladium and ruthenium have been utilized effectively. For instance, a method for the catalytic enantioselective synthesis of branched allylic esters has been developed using a chiral palladium(II) catalyst. organic-chemistry.org This process involves the SN2′ substitution of allylic trichloroacetimidates with carboxylic acids, yielding products with high enantiomeric purities (86-99% ee). organic-chemistry.org Such a strategy could be adapted for the reaction between an achiral anthranilate precursor and a suitable allylic alcohol to generate a chiral ester analogue.

Organocatalytic Synthesis: Organocatalysis, which uses small, metal-free organic molecules to catalyze asymmetric reactions, has emerged as a major pillar of synthetic chemistry. Chiral Brønsted acids, such as chiral phosphoric acids, and Lewis bases have been employed for the enantioselective synthesis of various compounds. mdpi.com For example, organocatalytic methods have been developed for the enantiodivergent synthesis of chiral sulfinimidate esters, where the choice of reagent dictates which enantiomer is formed using the same catalyst. researchgate.netnih.gov These principles can be extended to the esterification of citronellol (B86348), where a chiral organocatalyst could selectively activate either the alcohol or the carboxylic acid to achieve stereocontrol.

Enzymatic Synthesis: Enzymes, particularly lipases, are highly effective biocatalysts for the synthesis of esters due to their high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmental compatibility. nih.govmdpi.com Lipase-catalyzed acylation of citronellol is a well-established method for producing various citronellyl esters. researchgate.net Immobilized lipases such as Novozym® 435 (from Candida antarctica) and lipases from Pseudomonas cepacia and Candida rugosa are frequently used. nih.govnih.gov These enzymes can differentiate between the enantiomers of a racemic alcohol or prochiral positions in a molecule, leading to highly enantiomerically enriched products through processes like kinetic resolution. mdpi.comorganic-chemistry.org

The table below summarizes findings from several studies on the lipase-catalyzed synthesis of citronellyl esters, demonstrating the versatility of this approach.

Enzyme SourceAcyl DonorSolventConversion/YieldReference
Novozym® 435 (Candida antarctica)Various fatty acids (C3-C18)Heptane>91% conversion researchgate.net
Novozym® 435 (Candida antarctica)Oleic Acid, Stearic AcidSolvent-free80-100% yield nih.gov
Pseudomonas cepacia Lipase (Amano-PS)Methyl methacrylateDiisopropyl etherHigh conversion nih.gov
Black Cumin Seedling LipaseGeranyl acetate (B1210297)n-Hexane76.32% yield bibliotekanauki.pl
Rhizomucor miehei LipaseCoconut Oil Fatty AcidsSolvent-free>50% molar yield dss.go.th

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the synthesis of a chiral ester, an achiral carboxylic acid can be attached to a chiral alcohol (acting as the auxiliary). The chirality of the alcohol then directs the stereochemistry of a reaction at another position on the molecule. Alternatively, a chiral auxiliary can be attached to an achiral alcohol, like geraniol (B1671447), to direct an asymmetric transformation before being removed. Classic examples of chiral auxiliaries include Evans' oxazolidinones and derivatives of (-)-menthol. wikipedia.orgcore.ac.uk For instance, l-menthyl esters have been used as chiral auxiliaries in Michael addition reactions, achieving modest to excellent diastereoselectivity. core.ac.uk This principle involves covalently bonding the auxiliary to the substrate, performing a diastereoselective reaction, and then cleaving the auxiliary. wikiwand.com

Analysis of Enantiomeric Excess and Stereoisomeric Ratios

Once an enantioselective synthesis is performed, it is crucial to accurately determine the enantiomeric composition of the product. Enantiomeric excess (ee) is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. ddugu.ac.in

Several analytical techniques are employed for this purpose:

Chiral Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) are the most common methods for separating and quantifying enantiomers. For citronellol and its derivatives, GC analysis on a modified cyclodextrin (B1172386) phase, such as heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, has proven effective in separating the (R) and (S) enantiomers. scispace.com This allows for the direct determination of the enantiomeric ratio. scispace.com

NMR Spectroscopy with Chiral Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA). nih.gov The resulting diastereomers have distinct NMR spectra, and the integration of their respective signals allows for quantification. For example, (S)-citronellal has been successfully used as a CDA to determine the enantiomeric excess of chiral primary amines by forming diastereomeric imines that are distinguishable by ¹H and ¹³C NMR. nih.govresearchgate.net This same principle can be applied to chiral alcohols or acids.

The following table outlines common analytical methods for determining the stereoisomeric composition of citronellol and related compounds.

Analytical MethodChiral Selector/ReagentAnalyteApplicationReference
Chiral Gas Chromatography (GC)Modified γ-cyclodextrin (Lipodex E)CitronellolDetermination of enantiomeric composition in essential oils
Chiral Gas Chromatography (GC)β-DEX-225Citronellal (B1669106)Analysis of enantiomeric ratio in citronella oil scispace.com
NMR Spectroscopy(S)-Citronellal (as CDA)Chiral primary aminesQuantification of enantiomeric excess nih.govresearchgate.net

Mechanistic Insights into Stereocontrol

Understanding the mechanism by which chirality is transferred is fundamental to designing and optimizing enantioselective syntheses. Stereocontrol arises from differences in the activation energies of the transition states leading to the different stereoisomeric products. wikipedia.org

In enzymatic reactions , stereocontrol is governed by the three-dimensional structure of the enzyme's active site. The substrate must fit into the active site with a specific orientation for the reaction to occur, and this "lock-and-key" or "induced fit" model inherently distinguishes between different stereoisomers or prochiral faces of the substrate. researchgate.net

In metal-catalyzed and organocatalytic reactions , the chiral catalyst or ligand forms a transient diastereomeric complex with the substrate. The steric and electronic properties of the catalyst create a chiral environment that favors one reaction pathway over the other. For instance, in the asymmetric synthesis of γ-lactams, computational studies have shown that stereocontrol arises from a combination of hydrogen bonding interactions and torsional steering effects in the transition state. nih.gov These subtle, non-covalent interactions stabilize the transition state leading to the major product while destabilizing the one leading to the minor product. The ability to tune the conformational flexibility and electronic properties of a catalyst can even allow for a reversal of enantioselectivity, providing access to either enantiomer of the product with a single chiral catalyst scaffold. scispace.com

Synthesis and Reactivity Studies of Citronellyl Anthranilate Derivatives and Analogues

Synthesis of Related Anthranilate Esters (e.g., Methyl Anthranilate, Ethyl Anthranilate)

The synthesis of simple anthranilate esters like methyl and ethyl anthranilate can be achieved through both chemical and biocatalytic methods. These esters are valued for their characteristic grape-like aroma and are used extensively in perfumery and as flavoring agents. wikipedia.org

Chemical Synthesis: The traditional chemical method for producing these esters is through Fischer esterification. This process typically involves heating anthranilic acid with the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.com The reaction is driven to completion by removing the water formed during the reaction.

Biocatalytic Synthesis: More recently, enzymatic methods have been developed to produce "natural" aromatic esters. One such method involves the esterification of anthranilic acid with a C1-C4 alcohol (like methanol (B129727) or ethanol) catalyzed by a lipase, for instance, from the microorganism Candida cylindracea. google.com This enzymatic process offers a greener alternative to chemical synthesis, avoiding high temperatures and harsh acid catalysts. google.com Biosynthesis has also been explored using engineered strains of Escherichia coli to produce methyl anthranilate from anthranilate. nih.gov In some plants, the biosynthesis of methyl anthranilate from anthranilic acid is catalyzed by methyltransferase enzymes, using S-adenosyl-L-methionine as a methyl donor. researchgate.net

Method Reactants Catalyst/Enzyme Key Conditions Product
Chemical EsterificationAnthranilic acid, Methanol/EthanolSulfuric AcidHigh TemperatureMethyl/Ethyl Anthranilate
Enzymatic EsterificationAnthranilic acid, Methanol/EthanolCandida cylindracea LipaseAqueous or Biphasic MediumMethyl/Ethyl Anthranilate
BiosynthesisAnthranilateEngineered E. coliFermentationMethyl Anthranilate
Biosynthesis (Plant)Anthranilic acid, S-adenosyl-L-methionineMethyltransferaseN/AMethyl Anthranilate

Reactions Involving the Anthranilate Moiety (e.g., Schiff Base Formation with Carbonyl Compounds)

The primary amine group on the anthranilate moiety is reactive and readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. reddit.comorientjchem.org This reaction is significant in the fragrance industry as it allows for the creation of new, more stable, and often differently scented molecules from highly volatile aldehydes. orientjchem.orgperfumerflavorist.comnih.gov

The formation of a Schiff base is a reversible condensation reaction where the primary amine of an anthranilate ester, such as methyl anthranilate, reacts with a carbonyl compound, eliminating a molecule of water. orientjchem.orgnih.gov These reactions can occur spontaneously when the components are mixed. orientjchem.org The resulting Schiff bases are typically yellow, viscous liquids or solids. orientjchem.orgperfumerflavorist.com To control the reaction and maintain a light color, the water byproduct is often removed under vacuum rather than at high atmospheric temperatures. perfumerflavorist.com

A well-known example is Aurantiol, a Schiff base formed from the reaction of methyl anthranilate and hydroxycitronellal. wikipedia.orgreddit.com This reaction transforms the sharp floral notes of the reactants into a sweeter, more powerful, and longer-lasting orange blossom fragrance. orientjchem.org The stability of these Schiff bases can be influenced by environmental conditions; for example, they can be hydrolyzed back to their starting amine and aldehyde components in aqueous, particularly acidic, environments. nih.gov

Anthranilate Ester Carbonyl Compound Resulting Schiff Base Significance/Use
Methyl AnthranilateHydroxycitronellalAurantiolPerfumery, fragrance stabilization wikipedia.orgreddit.com
Methyl AnthranilateCyclamalSB1 (as per source)Pro-fragrance, controlled release nih.gov
Methyl AnthranilateHelionalSB2 (as per source)Pro-fragrance, controlled release nih.gov
Methyl AnthranilateTriplalSB4 (as per source)Pro-fragrance, controlled release nih.gov

Synthesis of Citronellyl Moiety Derivatives

Derivatives of the citronellyl moiety, primarily citronellyl esters, are important flavor and fragrance compounds themselves, often possessing fruity and floral scents. bibliotekanauki.pl Citronellyl acetate (B1210297), for instance, is a key component in the aroma of lemon, rose, and magnolia. bibliotekanauki.pl The synthesis of these esters can be achieved through chemical or enzymatic routes.

Chemical Synthesis: Traditional chemical synthesis involves the esterification of citronellol (B86348) (an alcohol) with a carboxylic acid (like acetic acid) using an inorganic acid as a catalyst. scielo.br This method, however, can produce acidic waste and unwanted byproducts due to the high temperatures and pressures required. scielo.br

Enzymatic Synthesis: Enzymatic synthesis provides a milder and more specific alternative. Lipase-catalyzed reactions are commonly employed for producing citronellyl esters. These reactions can be either direct esterification (reacting citronellol with a carboxylic acid) or transesterification (reacting citronellol with another ester). ejbiotechnology.info For example, citronellyl acetate can be synthesized by the transesterification of citronellol with esters like ethyl acetate or geranyl acetate, often catalyzed by lipases from sources such as Pseudomonas fluorescens or Rhizopus sp. bibliotekanauki.plscielo.brejbiotechnology.info The use of non-aqueous media, such as hexane (B92381) or ionic liquids, can improve reaction yields and facilitate downstream processing. bibliotekanauki.plscielo.br Research has shown that using a fed-batch system to control the concentration of reactants like acetic acid can overcome enzyme inhibition and significantly increase the yield of citronellyl acetate. nih.gov

Citronellyl Derivative Synthesis Method Reactants Catalyst/Enzyme Yield/Conversion
Citronellyl ButyrateDirect EsterificationCitronellol, Butyric AcidRhizopus sp Lipase95-100% after 24 hrs ejbiotechnology.info
Citronellyl AcetateTransesterificationCitronellol, Ethyl AcetateRhizopus sp Lipase58% after 48 hrs ejbiotechnology.info
Citronellyl AcetateTransesterificationCitronellol, Vinyl AcetatePseudomonas fluorescens Lipase>99% after 6 hrs scielo.br
Citronellyl AcetateDirect Esterification (Fed-Batch)Citronellol, Acetic AcidImmobilized Mucor miehei Lipase65% conversion nih.gov

Emerging Research Frontiers in Citronellyl Anthranilate Chemistry

Integration of Advanced Analytical Techniques and Automation

The precise analysis and characterization of fragrance molecules such as Citronellyl anthranilate are fundamental to quality control and new product development. Modern analytical chemistry offers a suite of powerful tools that, when combined with automation, are revolutionizing this area.

Advanced analytical techniques are crucial for the detailed investigation of volatile compounds. semanticscholar.org Techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for separating complex mixtures, a common challenge in the fragrance industry. theindustryleaders.org For instance, methods have been developed for the analysis of related compounds like methyl anthranilate in various samples using techniques such as HPLC with photodiode array detection (HPLC-PDA) and time-resolved luminescence. researchgate.netnih.gov Selected ion flow tube mass spectrometry (SIFT-MS) is another powerful tool that allows for the direct headspace analysis of volatile compounds like formaldehyde (B43269) in fragrance mixes, a task that is challenging for conventional chromatographic techniques. theanalyticalscientist.com

Automation is a key element in modernizing the synthesis and analysis of chemical compounds. researchgate.net Automated systems can perform tasks ranging from sample preparation to data analysis, significantly increasing throughput and reproducibility. escholarship.org In the context of synthesizing anthranilates, for example, the use of microchannel reactors has enabled the shift from traditional semi-batch production to a more efficient continuous production process for methyl anthranilate. cetjournal.it This automated approach allows for better control of reaction conditions, leading to higher yields and purity. cetjournal.it The integration of robotics in the laboratory can streamline the entire workflow, from handling powders for synthesis to performing high-temperature reactions and subsequent characterization. escholarship.org

The following table summarizes some advanced analytical techniques applicable to the study of fragrance compounds:

Analytical TechniquePrincipleApplication in Fragrance ChemistryKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Identification and quantification of volatile components in essential oils and fragrance mixtures. mdpi.comHigh resolution and sensitivity for complex volatile profiles.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their affinity to a stationary phase and solubility in a mobile phase under high pressure.Analysis of less volatile or thermally labile fragrance ingredients. theindustryleaders.orgSuitable for a wide range of compounds, including non-volatile ones.
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) A form of direct mass spectrometry that uses precisely controlled chemical ionization to rapidly quantify volatile organic compounds (VOCs).Real-time analysis of headspace volatiles in fragrance products without the need for chromatography. theanalyticalscientist.comHigh speed and ability to analyze challenging compounds like formaldehyde directly. theanalyticalscientist.com
Time-Resolved Luminescence Measures the decay of luminescence over time after excitation, which can be used for quantification.Sensitive determination of anthranilate derivatives in food and fragrance samples. nih.govHigh sensitivity and selectivity, especially when coupled with specific chelating agents. nih.gov

High-Throughput Screening Methodologies for Reaction Discovery

High-throughput screening (HTS) is a powerful strategy that utilizes automation and miniaturization to rapidly test a large number of experimental conditions. wikipedia.orgbmglabtech.com Originally developed for drug discovery, HTS is now being increasingly applied to chemical reaction discovery and optimization, including in the fragrance industry. nih.govunchainedlabs.com

The core of HTS involves running many reactions in parallel, typically in microtiter plates with 96 or more wells. wikipedia.org This allows researchers to systematically explore a wide range of variables such as catalysts, ligands, solvents, and bases to identify optimal conditions for a desired chemical transformation. unchainedlabs.comacs.org For instance, specialized HTS kits are available for screening cross-coupling reactions, which are fundamental in organic synthesis. These kits provide a pre-packaged array of catalysts and reagents, streamlining the screening process.

In the context of this compound, which is a Schiff base formed from the condensation of citronellal (B1669106) and an anthranilate, HTS could be employed to discover novel catalysts or reaction conditions that improve the efficiency and sustainability of its synthesis. Furthermore, HTS can be used to screen for new derivatives of this compound with unique olfactory properties. By reacting citronellal or anthranilates with a library of different compounds, it is possible to quickly generate and evaluate a large number of new molecules.

The data generated from HTS experiments can be substantial, necessitating the use of sophisticated data analysis tools to identify "hits" or promising reaction conditions. wikipedia.org This data-driven approach accelerates the pace of research and development in fragrance chemistry.

The table below outlines the key components of a high-throughput screening workflow for reaction discovery:

StageDescriptionKey Technologies
1. Library and Reagent Preparation Creation of diverse collections of reactants, catalysts, and ligands.Liquid handling robots for precise dispensing of small volumes.
2. Reaction Execution Performing a large number of reactions in parallel under various conditions.Microtiter plates (e.g., 96, 384, or 1536 wells), automated reaction blocks. wikipedia.orgnih.gov
3. Reaction Analysis Rapid analysis of the outcome of each reaction (e.g., yield, purity).High-throughput analytical techniques such as GC-MS, LC-MS, and spectroscopic methods.
4. Data Processing and Analysis Collection, processing, and interpretation of large datasets to identify successful reactions.Specialized software for data visualization and statistical analysis. wikipedia.org

Synergistic Approaches Combining Experimental and Computational Chemistry

The combination of experimental research with computational chemistry provides a powerful, synergistic approach to understanding and predicting the properties of molecules like this compound. rsc.org Computational methods can offer insights that are difficult or impossible to obtain through experiments alone, while experimental data is crucial for validating and refining computational models.

Computational chemistry encompasses a range of techniques, from quantum mechanics (QM) to molecular dynamics (MD) and machine learning. nih.gov Density Functional Theory (DFT), a QM method, is widely used to study the electronic structure and reactivity of molecules, including Schiff bases. tandfonline.comresearchgate.netresearchgate.net These calculations can predict molecular geometries, vibrational frequencies (which can be compared with experimental IR spectra), and the energies of frontier molecular orbitals (HOMO and LUMO), which are important for understanding chemical reactivity. tandfonline.comresearchgate.net

In the field of flavors and fragrances, computational models are being developed to predict the olfactory properties of molecules based on their structure. acs.orgsiemens.combmvfragrances.com Machine learning algorithms, trained on large datasets of known fragrance molecules and their corresponding scent profiles, can be used to design new molecules with desired aromas. acs.orgacs.org This data-driven approach can significantly accelerate the discovery of novel fragrance ingredients. nih.gov

Molecular docking is another computational technique that can be used to study the interactions between fragrance molecules and olfactory receptors. nih.gov By simulating how a molecule like this compound might bind to a receptor, researchers can gain a better understanding of the structural basis of its scent.

The synergy between experiment and theory is a recurring theme in modern chemical research. rsc.org For example, computational studies can guide the design of new experiments by predicting the most promising candidate molecules or reaction conditions. Conversely, experimental results provide the necessary data to validate and improve the accuracy of computational models. This iterative cycle of prediction and verification is accelerating progress in the chemistry of fragrance compounds.

Q & A

Q. What validated analytical methods are recommended for identifying citronellyl anthranilate in complex matrices like essential oils?

Gas chromatography/mass spectrometry (GC/MS) remains the gold standard for identifying this compound due to its high sensitivity and specificity. Key parameters include retention time (RT: 52.93 min), Kovats Index (KI: 2180), and molecular formula (C₁₇H₂₅NO₂) for spectral matching . To ensure reproducibility, calibrate instruments using certified reference standards and validate against retention indices from authoritative databases (e.g., Adams’ Essential Oil Components ).

Q. How can researchers synthesize this compound derivatives for structure-activity relationship studies?

Enzymatic or microbial synthesis methods are preferred for producing derivatives with high stereochemical purity. For example, engineered Escherichia coli strains expressing anthranilate synthase and methyltransferases can generate methylated anthranilate precursors, which can then be esterified with citronellol under controlled pH and temperature conditions . Optimize reaction yields by adjusting substrate ratios (e.g., anthranilate:citronellol molar ratios) and monitoring via thin-layer chromatography (TLC) .

Q. What are the critical purity assessment protocols for this compound in laboratory-scale preparations?

Combine high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. For HPLC, use a C18 reverse-phase column and isocratic elution (acetonitrile:water = 70:30) to resolve impurities. NMR analysis (¹H and ¹³C) should confirm the absence of unreacted anthranilic acid or citronellol by verifying ester bond formation (δ 7.5–8.2 ppm for aromatic protons) .

Advanced Research Questions

Q. How can metabolic pathway engineering enhance the biosynthesis of this compound in microbial systems?

Redirect metabolic flux toward anthranilate production by overexpressing trpE (anthranilate synthase) and downregulating competing pathways (e.g., tryptophan biosynthesis). Co-express citronellol acyltransferase to esterify anthranilate with citronellol. Use kinetic modeling to optimize precursor availability (e.g., chorismate for anthranilate synthesis) and employ fed-batch fermentation to mitigate substrate inhibition .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. inert effects) may arise from matrix interference or isomer variability. Design dose-response studies with purified isomers (e.g., (E)- vs. (Z)-citronellyl anthranilate) and use LC-MS to quantify isomer ratios. Cross-validate findings using orthogonal assays (e.g., disk diffusion for antimicrobial activity vs. microbroth dilution) .

Q. How does this compound interact with lipid bilayers in membrane permeability studies?

Employ fluorescence anisotropy and differential scanning calorimetry (DSC) to assess its integration into model membranes (e.g., DPPC liposomes). This compound’s amphiphilic structure may disrupt membrane order, measurable via changes in phase transition temperatures. Complement with molecular dynamics simulations to predict insertion depth and hydrogen-bonding interactions with phospholipid headgroups .

Q. What stability-indicating methods are appropriate for evaluating this compound under oxidative stress?

Accelerated stability studies (40°C/75% RH) coupled with LC-MS/MS can identify degradation products (e.g., anthranilic acid or citronellol oxides). Use radical scavengers (e.g., BHT) in formulations to mitigate oxidation. For quantification, develop a validated UPLC method with a QDa detector for real-time monitoring of degradation kinetics .

Methodological Notes

  • Data Interpretation : Cross-reference GC/MS and NMR data with databases like NIST or Adams’ Essential Oil Components to avoid misidentification .
  • Ethical Compliance : For studies involving bioactivity assays, adhere to institutional biosafety protocols (e.g., BSL-2 for antimicrobial testing) .
  • Statistical Rigor : Use multivariate analysis (e.g., PCA) to differentiate between batch variations and intrinsic compound properties in reproducibility studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.